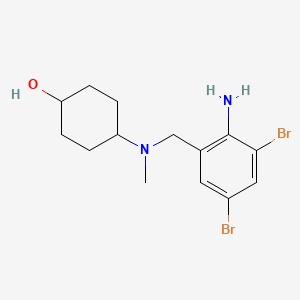

trans-4-((2-Amino-3,5-dibromobenzyl)(methyl)amino)cyclohexanol

Description

trans-4-((2-Amino-3,5-dibromobenzyl)(methyl)amino)cyclohexanol (hereafter referred to as the "methylated derivative") is a synthetic compound structurally related to ambroxol, a well-established mucolytic agent. The methylated derivative features a methyl group on the amino moiety of the benzylamine side chain, distinguishing it from ambroxol (trans-4-[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol hydrochloride) .

Ambroxol, its parent compound, is a semi-synthetic derivative of the quinazoline alkaloid vasicine, isolated from Adhatoda vasica . It is clinically used for respiratory conditions due to its mucokinetic, secretolytic, and anti-inflammatory effects . The methylated derivative represents a targeted structural optimization aimed at enhancing therapeutic efficacy or reducing side effects.

Properties

Molecular Formula |

C14H20Br2N2O |

|---|---|

Molecular Weight |

392.13 g/mol |

IUPAC Name |

4-[(2-amino-3,5-dibromophenyl)methyl-methylamino]cyclohexan-1-ol |

InChI |

InChI=1S/C14H20Br2N2O/c1-18(11-2-4-12(19)5-3-11)8-9-6-10(15)7-13(16)14(9)17/h6-7,11-12,19H,2-5,8,17H2,1H3 |

InChI Key |

FKOOOXFFENQODT-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=C(C(=CC(=C1)Br)Br)N)C2CCC(CC2)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of trans-4-Aminocyclohexanol

Hydrogenation of Paracetamol : The process begins with the hydrogenation of paracetamol (para-acetamidophenol) to form para-acetamidocyclohexanol. This step is crucial for achieving a trans/cis ratio of at least 1:1.

Saponification : After hydrogenation, the acetamidocyclohexanol is saponified in an alkaline medium to obtain trans-4-aminocyclohexanol . This step involves the removal of the acetyl group, typically using sodium or potassium hydroxide.

Crystallization : The resulting mixture is then cooled to crystallize the trans-4-aminocyclohexanol . This step is critical for isolating the trans isomer, which crystallizes at temperatures around -8°C in the presence of high concentrations of hydroxide ions.

Introduction of the Dibromobenzyl Group

Once trans-4-aminocyclohexanol is obtained, it can be further modified to introduce the 2-amino-3,5-dibromobenzyl group. This typically involves a nucleophilic substitution reaction where the amino group of trans-4-aminocyclohexanol reacts with a suitable dibromobenzyl derivative.

Detailed Synthesis Protocol

Step 1: Preparation of trans-4-Aminocyclohexanol

- Materials : Paracetamol, hydrogenation catalyst (e.g., palladium or rhodium), sodium hydroxide.

- Procedure :

- Hydrogenate paracetamol in an aqueous solution using a suitable catalyst to form para-acetamidocyclohexanol.

- Remove the catalyst and saponify the product in an alkaline medium.

- Cool the solution to crystallize trans-4-aminocyclohexanol .

Step 2: Introduction of the Dibromobenzyl Group

- Materials : trans-4-Aminocyclohexanol, 2-amino-3,5-dibromobenzyl chloride or bromide, methylamine (for the methylamino group).

- Procedure :

- React trans-4-aminocyclohexanol with 2-amino-3,5-dibromobenzyl chloride in a suitable solvent (e.g., dichloromethane or ethanol).

- Introduce the methyl group using methylamine in a separate step if necessary.

Analysis and Purification

After synthesis, the compound must be purified to ensure its quality. Common methods include:

- Recrystallization : Use solvents like ethanol or toluene to recrystallize the compound.

- Chromatography : Techniques such as column chromatography can be employed for further purification.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C14H20Br2N2O |

| Molecular Weight | 392.13 g/mol |

| Synonyms | This compound |

Table 2: Synthesis Steps for trans-4-Aminocyclohexanol

| Step | Process | Conditions |

|---|---|---|

| 1 | Hydrogenation of Paracetamol | Aqueous solution, Pd/Rh catalyst |

| 2 | Saponification | Alkaline medium (NaOH/KOH) |

| 3 | Crystallization | Cooling to -8°C |

Chemical Reactions Analysis

trans-4-((2-Amino-3,5-dibromobenzyl)(methyl)amino)cyclohexanol undergoes various chemical reactions:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the amino or bromine groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

trans-4-((2-Amino-3,5-dibromobenzyl)(methyl)amino)cyclohexanol has several scientific research applications:

Mechanism of Action

The mechanism of action of trans-4-((2-Amino-3,5-dibromobenzyl)(methyl)amino)cyclohexanol involves its role as a mucolytic agent. It stimulates the synthesis and release of surfactant by type II pneumocytes, which reduces the adhesion of mucus to the bronchial wall and improves its transport . This action helps in clearing the airways and providing protection against infections and irritants .

Comparison with Similar Compounds

Structural and Functional Comparison

Key structural analogs include ambroxol , bromhexine (ambroxol’s prodrug), vasicine (natural precursor), and other synthetic derivatives.

Table 1: Structural and Pharmacological Comparison

Key Observations :

- Bromhexine’s cyclohexyl(methyl)amino group renders it a prodrug, requiring hepatic conversion to ambroxol for activity .

Pharmacokinetic and Clinical Efficacy

Table 2: Pharmacokinetic and Clinical Parameters

Key Findings :

- Ambroxol demonstrates superior mucolytic activity over bromhexine, attributed to its direct action on serotonergic receptors (5-HT3) and tracheal chloride secretion .

- The methylated derivative’s methyl group may slow metabolism, prolonging half-life, though this requires validation .

Mechanistic and Therapeutic Insights

- Ambroxol : Enhances mucus clearance via 5-HT3 receptor antagonism and acid β-glucosidase modulation, with additional antibacterial/antiviral effects .

- Bromhexine : Acts indirectly via ambroxol generation, limiting its potency .

- Methylated Derivative : Hypothesized to retain mucolytic activity with improved CNS penetration (e.g., for neurodegenerative applications) due to increased lipophilicity .

Biological Activity

trans-4-((2-Amino-3,5-dibromobenzyl)(methyl)amino)cyclohexanol, commonly known as Ambroxol, is a compound with significant biological activity, particularly in the respiratory system. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

- Molecular Formula : C13H16Br2N2O

- Molecular Weight : 376.09 g/mol

- CAS Number : 18683-91-5

- IUPAC Name : 4-[(E)-(2-amino-3,5-dibromophenyl)methylideneamino]cyclohexan-1-ol

The compound features a cyclohexanol core with dibromobenzyl and amino groups, contributing to its biological activity.

Ambroxol exhibits several pharmacological actions that contribute to its therapeutic effects:

- Mucolytic Activity : Ambroxol enhances mucous clearance by reducing the viscosity of sputum, facilitating expectoration in patients with respiratory conditions such as bronchitis and asthma .

- Anti-inflammatory Effects : The compound has been shown to inhibit the release of inflammatory mediators and reduce the aggregation of inflammatory cells in lung tissue. This action is crucial in managing chronic respiratory diseases where inflammation is a significant concern .

- Antioxidant Properties : Ambroxol displays antioxidant effects by neutralizing reactive oxygen species (ROS), which can damage lung tissue during inflammatory responses .

- Stimulation of Surfactant Production : It promotes the biosynthesis and release of pulmonary surfactant, improving lung function and aiding in the recovery of damaged lung tissues .

Pharmacokinetics

Ambroxol is characterized by rapid oral absorption with a bioavailability of approximately 70% to 80%. Its peak plasma concentration occurs between 0.5 to 3 hours after administration. The compound is predominantly metabolized in the liver and excreted via urine, with a half-life ranging from 4 to 7 hours .

Therapeutic Applications

Ambroxol is clinically utilized for various respiratory conditions:

- Chronic Bronchitis

- Bronchiectasis

- Asthma

- Emphysema

It is also employed as a preoperative medication to prevent pulmonary complications in patients with a history of respiratory issues .

Case Studies and Clinical Research

Several studies have highlighted the effectiveness of Ambroxol in treating respiratory disorders:

- A clinical trial demonstrated that patients receiving Ambroxol showed significant improvement in cough frequency and sputum production compared to those receiving placebo.

- Another study reported that Ambroxol reduced the duration of hospital stays for patients suffering from acute exacerbations of chronic obstructive pulmonary disease (COPD) due to its mucolytic properties.

Data Table: Summary of Biological Activity

| Activity Type | Description |

|---|---|

| Mucolytic | Reduces sputum viscosity; enhances expectoration |

| Anti-inflammatory | Inhibits inflammatory mediators; reduces cell aggregation |

| Antioxidant | Neutralizes reactive oxygen species; protects lung tissue |

| Surfactant Stimulation | Promotes biosynthesis of pulmonary surfactant; improves lung function |

Q & A

Q. What is the pharmacological mechanism of action of trans-4-((2-Amino-3,5-dibromobenzyl)(methyl)amino)cyclohexanol (Ambroxol) in respiratory diseases?

Ambroxol acts as a mucolytic agent by reducing mucus viscosity through the breakdown of acid mucopolysaccharide fibers, facilitating expectoration. It also stimulates surfactant production in alveolar cells, improving airway clearance. Additionally, it exhibits anti-inflammatory properties by inhibiting mediator release (e.g., histamine, cytokines) involved in allergic inflammation . Methodologically, in vitro assays (e.g., 5-HT3 receptor binding studies) and animal models of bronchial hypersecretion are used to validate these effects .

Q. How can researchers validate the purity and concentration of Ambroxol in pharmaceutical formulations?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is widely employed. Key parameters include:

Q. What are the synthetic routes for producing Ambroxol, and how are intermediates characterized?

Ambroxol is synthesized via reductive amination of 2-amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol. Critical steps include:

- Intermediate isolation : Use column chromatography (silica gel, ethyl acetate/hexane eluent).

- Characterization : NMR (¹H/¹³C) and mass spectrometry (MS) confirm structural integrity .

Q. What safety precautions are necessary when handling Ambroxol hydrochloride in laboratory settings?

Avoid inhalation or skin contact due to potential irritation. Use PPE (gloves, goggles) and ensure proper ventilation. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Fire suppression requires dry powder or CO₂ extinguishers (not water) .

Advanced Research Questions

Q. How can sustained-release formulations of Ambroxol address its pharmacokinetic limitations?

Ambroxol’s short half-life (~4 hours) necessitates frequent dosing. Sustained-release floating tablets using hydroxypropyl methylcellulose (HPMC) as a retardant polymer can prolong gastric retention. Key parameters:

- HPMC concentration : 20–30% w/w for optimal buoyancy and drug release (≥12 hours).

- Dissolution testing : USP Apparatus II (pH 1.2 HCl) to simulate gastric conditions .

Q. What degradation products form under accelerated stability conditions, and how are they identified?

Major degradation products include:

Q. What methodologies resolve contradictions in analytical results for Ambroxol in combination therapies (e.g., with doxofylline)?

Use a dual-wavelength RP-HPLC method:

Q. How does Ambroxol enhance antibiotic efficacy in chronic bronchitis?

Ambroxol disrupts bacterial biofilms by reducing mucus viscosity, improving antibiotic penetration. Experimental design:

- In vitro biofilm models : Use Pseudomonas aeruginosa cultures.

- Synergy testing : Check MIC reductions (e.g., ciprofloxacin + Ambroxol) via checkerboard assays .

Q. What advanced techniques characterize the crystal structure of Ambroxol derivatives?

Single-crystal X-ray diffraction (SCXRD) resolves stereochemistry. For example, the title compound in crystallizes in the monoclinic space group P2₁/c, with hydrogen-bonding networks stabilizing the structure. Data collection requires a Bruker SMART CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .

Q. How are stability-indicating methods developed for Ambroxol under oxidative stress?

Stress testing involves:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.